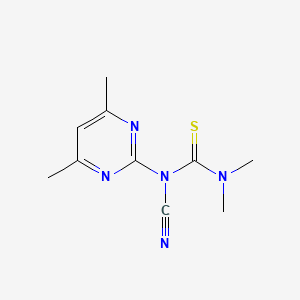
N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)-N',N'-dimethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)-N',N'-dimethylthiourea, commonly known as DMTU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTU belongs to the class of thiourea derivatives and is widely used in various fields such as biochemistry, pharmacology, and neuroscience.
Wirkmechanismus
DMTU exerts its effects by scavenging ROS and RNS. ROS and RNS are generated during cellular metabolism and can cause oxidative stress, which can lead to cellular damage and death. DMTU reacts with ROS and RNS, thereby preventing their damaging effects. DMTU has been shown to scavenge superoxide anion, hydrogen peroxide, peroxynitrite, and nitric oxide.
Biochemical and Physiological Effects
DMTU has been shown to have various biochemical and physiological effects. DMTU has been shown to reduce lipid peroxidation, protein oxidation, and DNA damage in various tissues. DMTU has also been shown to increase the activity of various antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. DMTU has been shown to reduce inflammation and improve mitochondrial function in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
DMTU has several advantages and limitations for lab experiments. One advantage is that DMTU is a potent and selective scavenger of ROS and RNS. Another advantage is that DMTU is stable and can be easily synthesized in large quantities. A limitation is that DMTU can react with other compounds in the cell, which can complicate the interpretation of results. Another limitation is that DMTU can have off-target effects, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of DMTU. One direction is to investigate the potential therapeutic applications of DMTU in various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to study the mechanism of action of DMTU in more detail, including its effects on various signaling pathways and ion channels. Another direction is to develop more potent and selective scavengers of ROS and RNS based on the structure of DMTU. Finally, another direction is to study the pharmacokinetics and pharmacodynamics of DMTU in animal models and humans.
Synthesemethoden
DMTU is synthesized by the reaction of 4,6-dimethyl-2-thiouracil with cyanogen bromide in the presence of a base. The reaction yields DMTU as a white crystalline solid with a melting point of 186-188°C. The purity of DMTU can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
DMTU has been extensively studied for its potential therapeutic applications in various fields. In biochemistry, DMTU is used as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS). ROS and RNS are known to cause oxidative stress, which can lead to various diseases such as cancer, diabetes, and Alzheimer's disease. DMTU has been shown to reduce oxidative stress by scavenging ROS and RNS, thereby preventing cellular damage.
In pharmacology, DMTU is used as an antioxidant and a free radical scavenger. DMTU has been shown to protect against ischemia-reperfusion injury in various organs such as the heart, liver, and kidneys. DMTU has also been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke.
In neuroscience, DMTU is used as a tool to study the role of ROS and RNS in neuronal signaling. DMTU has been shown to modulate the activity of various ion channels and receptors in the brain, including NMDA receptors, voltage-gated calcium channels, and GABA receptors.
Eigenschaften
IUPAC Name |
1-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3,3-dimethylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-7-5-8(2)13-9(12-7)15(6-11)10(16)14(3)4/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODZEACMIBRQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C#N)C(=S)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-1-(4,6-dimethylpyrimidin-2-yl)-3,3-dimethylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

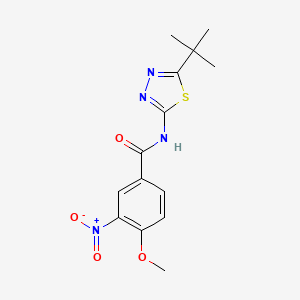
![1-benzyl-4-[(4-chlorophenyl)carbonothioyl]piperazine](/img/structure/B5882241.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5882256.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5882264.png)
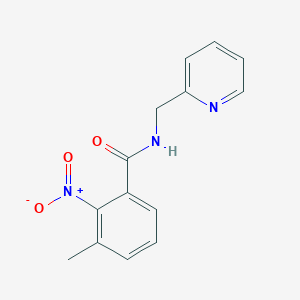
![4-[3-(4-methylphenyl)acryloyl]morpholine](/img/structure/B5882273.png)
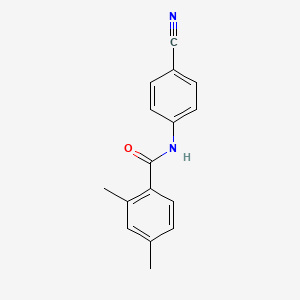

![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)


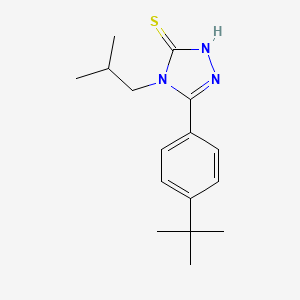
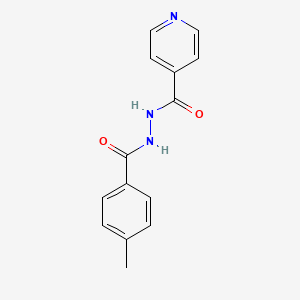
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)